molecular formula C15H19F3N4O2 B12220206 2-(Piperidine-1-carbonyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine

2-(Piperidine-1-carbonyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine

Cat. No.: B12220206
M. Wt: 344.33 g/mol
InChI Key: IZPPYJYHSNWEFE-UHFFFAOYSA-N
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Description

2-(Piperidine-1-carbonyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine is a complex organic compound that features a piperidine ring, a morpholine ring, and a pyrimidine ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidine-1-carbonyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperidine-1-carbonyl Intermediate: This step involves the reaction of piperidine with a carbonylating agent under controlled conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a suitable precursor like 2,4-dichloropyrimidine, which is then functionalized with a trifluoromethyl group.

    Coupling Reaction: The piperidine-1-carbonyl intermediate is then coupled with the pyrimidine derivative under conditions that promote nucleophilic substitution.

    Formation of the Morpholine Ring: Finally, the morpholine ring is introduced through a cyclization reaction involving the appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group on the pyrimidine ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(Piperidine-1-carbonyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Piperidine-1-carbonyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidine-1-carbonyl)-4-(pyrimidin-4-yl)morpholine: Lacks the trifluoromethyl group, which may affect its reactivity and interactions.

    2-(Piperidine-1-carbonyl)-4-[6-(methyl)pyrimidin-4-yl]morpholine: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical properties.

Uniqueness

The presence of the trifluoromethyl group in 2-(Piperidine-1-carbonyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in pharmaceutical applications.

Properties

Molecular Formula

C15H19F3N4O2

Molecular Weight

344.33 g/mol

IUPAC Name

piperidin-1-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholin-2-yl]methanone

InChI

InChI=1S/C15H19F3N4O2/c16-15(17,18)12-8-13(20-10-19-12)22-6-7-24-11(9-22)14(23)21-4-2-1-3-5-21/h8,10-11H,1-7,9H2

InChI Key

IZPPYJYHSNWEFE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC=NC(=C3)C(F)(F)F

Origin of Product

United States

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